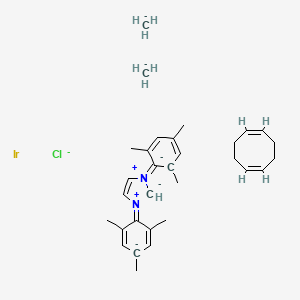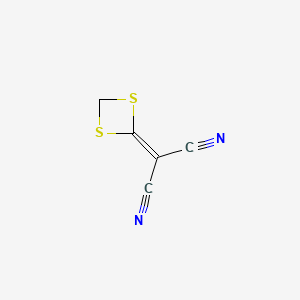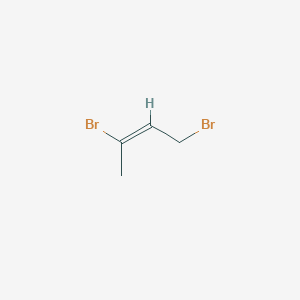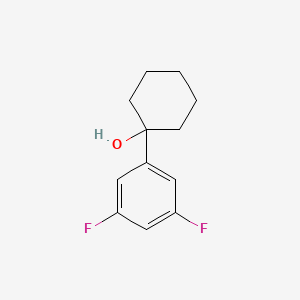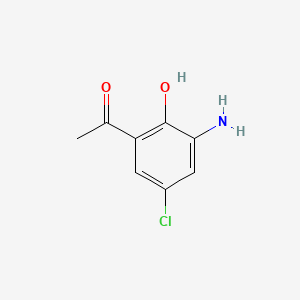
3-Amino-5-chloro-2-hydroxyacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-chloro-2-hydroxyacetophénone est un composé organique de formule moléculaire C8H8ClNO2. Il s'agit d'un dérivé de l'acétophénone, caractérisé par la présence de groupes fonctionnels amino, chloro et hydroxy sur le cycle benzénique.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
L'une des voies synthétiques pour la 3-Amino-5-chloro-2-hydroxyacetophénone implique l'utilisation de l'ortho-aminophénol comme matière de départ. Le processus comprend les étapes suivantes :
Acétylation : L'ortho-aminophénol réagit avec l'anhydride acétique en présence d'un solvant polaire en conditions acides ou basiques pour former des esters d'acide acétique 2-acétaminophénol.
Réarrangement de Fries : Les esters subissent un réarrangement de Fries dans un solvant aprotique, catalysé par le tétrachlorure de titane anhydre, pour donner la 3-Amino-5-chloro-2-hydroxyacetophénone.
Méthodes de production industrielle
La production industrielle de la 3-Amino-5-chloro-2-hydroxyacetophénone suit généralement des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour la rentabilité, le rendement élevé et la pureté. L'utilisation de matières premières facilement disponibles et d'équipements simples rend le processus de production efficace et évolutif .
Analyse Des Réactions Chimiques
Types de réactions
La 3-Amino-5-chloro-2-hydroxyacetophénone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones.
Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en alcool.
Substitution : Les groupes amino et chloro peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme l'hydroxyde de sodium et l'acide chlorhydrique sont utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Quinones et composés apparentés.
Réduction : Dérivés d'alcool.
Substitution : Diverses acétophénones substituées en fonction des réactifs utilisés
4. Applications de la recherche scientifique
La 3-Amino-5-chloro-2-hydroxyacetophénone a plusieurs applications dans la recherche scientifique :
Industrie : Elle est utilisée dans la production de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action de la 3-Amino-5-chloro-2-hydroxyacetophénone implique son interaction avec diverses cibles moléculaires et voies. Le composé peut former des liaisons hydrogène et interagir avec les enzymes et les récepteurs, affectant leur activité. Ses effets sont médiés par la modulation des voies biochimiques, notamment celles impliquées dans le stress oxydatif et la signalisation cellulaire .
Applications De Recherche Scientifique
3-Amino-5-chloro-2-hydroxyacetophenone has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Amino-5-chloro-2-hydroxyacetophenone involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes and receptors, affecting their activity. Its effects are mediated through the modulation of biochemical pathways, including those involved in oxidative stress and cellular signaling .
Comparaison Avec Des Composés Similaires
Composés similaires
3-Amino-2-hydroxyacetophénone : Elle ne possède pas le groupe chloro, ce qui peut affecter sa réactivité et son activité biologique.
5-Chloro-2-hydroxyacetophénone : Elle ne possède pas le groupe amino, ce qui influence ses propriétés chimiques et ses applications.
3,5-Dichloro-2-hydroxyacetophénone :
Unicité
La 3-Amino-5-chloro-2-hydroxyacetophénone est unique en raison de la présence à la fois de groupes amino et chloro, qui confèrent une réactivité chimique et des propriétés biologiques distinctes. Cette combinaison de groupes fonctionnels en fait un composé polyvalent pour diverses applications dans la recherche et l'industrie .
Propriétés
Formule moléculaire |
C8H8ClNO2 |
|---|---|
Poids moléculaire |
185.61 g/mol |
Nom IUPAC |
1-(3-amino-5-chloro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H8ClNO2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,10H2,1H3 |
Clé InChI |
ZTIGWUVHBVZOFX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=CC(=C1)Cl)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tetrahydro-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran](/img/structure/B12092964.png)


![{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol](/img/structure/B12092986.png)
